4-Cyclopropyl-3-fluoroaniline: A Technical Guide for Advanced Drug Discovery
4-Cyclopropyl-3-fluoroaniline: A Technical Guide for Advanced Drug Discovery
Forward-Looking Statement
4-Cyclopropyl-3-fluoroaniline emerges as a compound of significant interest for medicinal chemists and drug development professionals. While comprehensive experimental data on this specific molecule remains to be fully elucidated in public literature, its structural motifs—a cyclopropyl group ortho to a fluorine atom and para to an amine on an aniline scaffold—suggest a high potential for creating novel therapeutics. This guide provides a technical overview of its predicted properties, proposes a viable synthetic route, outlines a robust characterization workflow, and discusses its potential applications, drawing upon established knowledge of analogous compounds and the well-documented roles of its constituent functional groups in medicinal chemistry.
Molecular Profile and Physicochemical Properties
4-Cyclopropyl-3-fluoroaniline (CAS No. 1354456-11-1) is an aromatic amine with the molecular formula C₉H₁₀FN.[1] The strategic placement of a fluorine atom and a cyclopropyl group on the aniline ring is anticipated to confer unique electronic and conformational properties, making it a desirable building block for novel molecular entities.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions and comparisons with structurally related compounds provide valuable insights into the physicochemical profile of 4-Cyclopropyl-3-fluoroaniline.
| Property | Predicted/Estimated Value | Source/Basis for Estimation |
| Molecular Weight | 151.18 g/mol | PubChem[2] |
| XlogP | 2.3 | PubChem (Predicted)[1] |
| Monoisotopic Mass | 151.07973 Da | PubChem[1] |
| Appearance | Expected to be a liquid or low-melting solid | Analogy with 3-fluoroaniline (-2 °C melting point) and 4-fluoroaniline (-1.9 °C melting point)[3][4] |
| Boiling Point | Estimated >200 °C | Analogy with 3-fluoroaniline (186 °C) and 4-fluoroaniline (188 °C)[3][4] |
| Solubility | Likely soluble in organic solvents like ethanol, ether, and chloroform | Based on the properties of similar fluoroanilines[5] |
The presence of the fluorine atom is expected to lower the pKa of the aniline nitrogen, making it less basic than non-fluorinated anilines. The cyclopropyl group, with its unique sp²-hybridized character, can engage in electronic interactions with the aromatic ring, influencing the molecule's overall reactivity and conformation. This combination of properties is highly sought after in drug design for modulating metabolic stability, binding affinity, and membrane permeability.[6]
Strategic Importance in Medicinal Chemistry
The constituent parts of 4-Cyclopropyl-3-fluoroaniline are well-established pharmacophores that contribute to desirable drug-like properties.
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Fluoroaniline Moiety : The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity through hydrogen bonding and dipole interactions, and modulate lipophilicity.[6] Aniline derivatives themselves are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[7] For instance, 4-chloro-3-fluoroaniline serves as a building block for antimalarial, antiviral, and anticancer agents.[8]
-
Cyclopropyl Group : The cyclopropyl ring is a "bioisostere" for various functional groups and is often introduced to improve potency, selectivity, and metabolic stability while reducing off-target effects.[9] It can act as a conformationally constrained analogue of a phenyl ring or a gem-dimethyl group. Its unique electronic properties can also influence the acidity or basicity of neighboring functional groups. The cyclopropyl moiety is a key feature in numerous FDA-approved drugs.[9]
The combination of these two groups in 4-Cyclopropyl-3-fluoroaniline makes it a promising scaffold for developing inhibitors for kinases and other enzymes, as has been demonstrated with similar complex molecules in the treatment of idiopathic pulmonary fibrosis.[10]
Proposed Synthesis and Characterization Workflow
A robust and reproducible workflow is essential for any novel compound. The following sections detail a proposed synthetic route and a comprehensive analytical characterization plan.
Proposed Retrosynthetic Pathway
A plausible synthetic route to 4-Cyclopropyl-3-fluoroaniline involves the reduction of a nitro precursor, a common and effective method for preparing anilines.[11]
Caption: Proposed retrosynthetic analysis for 4-Cyclopropyl-3-fluoroaniline.
Detailed Experimental Protocol: Synthesis
Step 1: Suzuki Coupling to form 1-Cyclopropyl-2-fluoro-4-nitrobenzene
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To a solution of 1-chloro-2-fluoro-4-nitrobenzene (1.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water) is added cyclopropylboronic acid (1.5 eq) and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
The mixture is degassed with argon or nitrogen for 15-20 minutes.
-
A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is added (0.05 eq).
-
The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-cyclopropyl-2-fluoro-4-nitrobenzene.
Step 2: Reduction to 4-Cyclopropyl-3-fluoroaniline
-
The purified 1-cyclopropyl-2-fluoro-4-nitrobenzene (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-Cyclopropyl-3-fluoroaniline, which can be further purified if necessary.
Analytical Characterization Workflow
A multi-technique approach is crucial for the unambiguous structural confirmation and purity assessment of the final compound.
Caption: Comprehensive analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected to show characteristic signals for the aromatic protons, the cyclopropyl protons (in the upfield region), and the amine protons.
-
¹³C NMR : Will confirm the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR : A singlet is expected, confirming the presence of the fluorine atom. Its chemical shift will be indicative of the electronic environment.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and cyclopropyl groups, and the C-F stretch.
-
Purity Analysis : High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) should be employed to determine the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.
Safety and Handling
While specific toxicity data for 4-Cyclopropyl-3-fluoroaniline is not available, it should be handled with the appropriate precautions for a novel aromatic amine.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[13] Avoid contact with skin and eyes.[12]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.[12]
Given its structural similarity to other fluoroanilines, it should be treated as potentially harmful if swallowed, in contact with skin, or if inhaled.[14][15]
Conclusion
4-Cyclopropyl-3-fluoroaniline represents a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a cyclopropyl group and a fluorine atom on an aniline scaffold offers a compelling starting point for the design of novel therapeutics with potentially improved pharmacological profiles. The synthetic and analytical workflows detailed in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for its application in the discovery of next-generation drugs.
References
-
PubChem. (n.d.). 4-fluoroaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-cyclopropyl-3-fluoroaniline (C9H10FN). Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclopropyl-2-fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. Retrieved from [Link]
- European Patent Office. (n.d.). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Retrieved from [Link]
-
ResearchGate. (2021, January). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PMC. Retrieved from [Link]
Sources
- 1. PubChemLite - 4-cyclopropyl-3-fluoroaniline (C9H10FN) [pubchemlite.lcsb.uni.lu]
- 2. 4-Cyclopropyl-2-fluoroaniline | C9H10FN | CID 20100071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. ossila.com [ossila.com]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
